N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 308300-16-5
VCID: VC7202556
InChI: InChI=1S/C19H16F3N3O5S/c1-2-30-11-4-5-12(14(8-11)25(28)29)23-17(26)9-16-18(27)24-13-7-10(19(20,21)22)3-6-15(13)31-16/h3-8,16H,2,9H2,1H3,(H,23,26)(H,24,27)
SMILES: CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C19H16F3N3O5S
Molecular Weight: 455.41

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

CAS No.: 308300-16-5

Cat. No.: VC7202556

Molecular Formula: C19H16F3N3O5S

Molecular Weight: 455.41

* For research use only. Not for human or veterinary use.

N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide - 308300-16-5

Specification

CAS No. 308300-16-5
Molecular Formula C19H16F3N3O5S
Molecular Weight 455.41
IUPAC Name N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Standard InChI InChI=1S/C19H16F3N3O5S/c1-2-30-11-4-5-12(14(8-11)25(28)29)23-17(26)9-16-18(27)24-13-7-10(19(20,21)22)3-6-15(13)31-16/h3-8,16H,2,9H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key AHTPUOMFEOHCPN-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Introduction

Molecular Formula and Key Features

  • Molecular Formula: C17H14F3N3O5S

  • Structural Features:

    • Contains a nitrophenyl group substituted with an ethoxy moiety.

    • A benzothiazinone core with a trifluoromethyl substituent.

    • Acetamide linkage connecting the two main fragments.

Key Functional Groups

  • Nitro group (-NO2): Contributes to electron-withdrawing effects and potential biological activity.

  • Trifluoromethyl group (-CF3): Enhances lipophilicity and metabolic stability.

  • Benzothiazinone ring: Commonly found in bioactive molecules with antimicrobial or enzyme-inhibitory functions.

Synthesis Pathways

While specific synthesis of this compound was not directly available in the provided results, similar compounds are synthesized using multi-step organic reactions involving:

  • Formation of the benzothiazinone core:

    • Cyclization reactions involving thioureas or related sulfur-based reagents.

    • Introduction of the trifluoromethyl group via electrophilic or nucleophilic substitution.

  • Attachment of the nitrophenyl acetamide fragment:

    • Reaction of an amine precursor with ethoxy-substituted nitrobenzoyl chlorides or related derivatives.

Example Reaction Scheme:

StepReagents/ConditionsProduct
1Thiourea + Trifluoromethyl ketoneBenzothiazinone intermediate
2Ethoxy-nitrobenzoyl chloride + AmineFinal compound

Analytical Characterization

To confirm the structure and purity, standard analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR for structural elucidation.

    • Signals from aromatic protons, ethoxy group, and trifluoromethyl substituent are key identifiers.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to M+M^+ or [MH] [M-H]^-.

    • High-resolution MS for precise molecular weight determination.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks:

      • Nitro group: ~1520 cm1^{-1} (asymmetric stretch).

      • Carbonyl group (amide): ~1650 cm1^{-1}.

  • X-ray Crystallography:

    • Provides detailed geometric parameters such as bond lengths and angles.

Pharmacological Activities

Compounds with similar structures have been studied for:

  • Antimicrobial Activity:

    • Benzothiazinones are known to inhibit bacterial enzymes like DprE1 in Mycobacterium tuberculosis.

  • Anticancer Properties:

    • Nitroaromatic compounds can act as prodrugs activated under hypoxic conditions in tumors.

  • Enzyme Inhibition:

    • The trifluoromethyl group enhances binding affinity to enzyme active sites.

Molecular Docking Studies

Computational studies can predict interactions with biological targets such as:

  • Enzymes involved in bacterial cell wall synthesis.

  • Proteins associated with cancer cell proliferation.

Comparative Analysis with Related Compounds

PropertyN-(4-ethoxy-2-nitrophenyl)-...Related Benzothiazinones
LipophilicityHigh due to CF3_3 groupModerate
Antimicrobial PotentialLikelyProven for DprE1 inhibitors
Synthetic ComplexityModerateSimilar
StabilityEnhanced by CF3_3Varies

Future Research Directions

  • Biological Assays:

    • Evaluate antimicrobial activity against drug-resistant strains.

    • Test anticancer efficacy using cell viability assays.

  • Structure-Activity Relationship (SAR):

    • Modify substituents on the benzothiazinone core to optimize potency.

  • Toxicity Studies:

    • Assess cytotoxicity in mammalian cell lines to ensure safety.

  • Pharmacokinetics:

    • Study absorption, distribution, metabolism, and excretion (ADME) profiles.

This comprehensive analysis highlights the compound's promising nature for drug discovery efforts while emphasizing the need for further experimental validation to confirm its utility in medicinal chemistry applications.

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